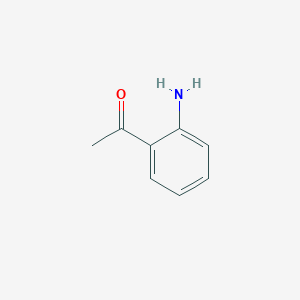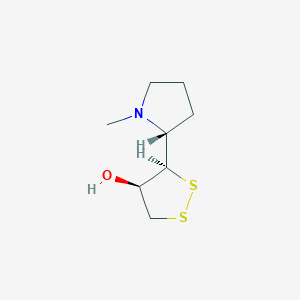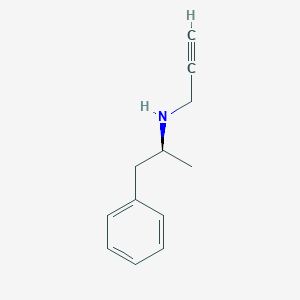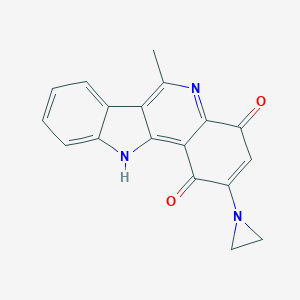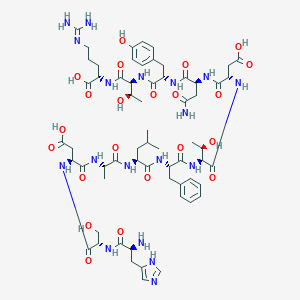
Ácido 3,4-dihidro-2H-1,4-benzoxazina-2-carboxílico
Descripción general
Descripción
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives can be achieved through various methods. One common approach involves the hydrogen carbonate hydrolysis of corresponding esters, which are prepared by the condensation of salicylamide with various aldehydes and ketones. This process is facilitated by the use of aromatic aldehydes and ketones containing an ortho-carboxy-function, leading to isoindolobenzoxazine structures (Fitton & Ward, 1971). Another innovative method includes the tandem palladium-catalyzed oxidative aminocarbonylation-cyclization of 2-prop-2-ynyloxyphenols and 2-prop-2-ynyloxyanilines, which has shown significant stereoselectivity and has been proven to form Z isomers preferentially (Gabriele et al., 2006).
Molecular Structure Analysis
The molecular structure of 3,4-dihydro-2H-1,4-benzoxazine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. These studies have shown that the oxazine ring adopts specific conformations to optimize structural stability and interaction potential within the molecule. For instance, a novel benzoxazine monomer synthesized from a one-pot Mannich reaction exhibited a half chair conformation, aiming to achieve planarity across the benzoxazine ring by expanding the bond angles (Wattanathana et al., 2021).
Chemical Reactions and Properties
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives undergo a variety of chemical reactions, leading to an array of structurally diverse and functionally rich compounds. These reactions include intramolecular Michael addition and the formation of 2H-1,4-benzoxazine analogs with potential biological activities. Such reactions have been explored for the synthesis of compounds demonstrating considerable anxiolytic and anticonvulsant activities (Masuoka et al., 1986).
Aplicaciones Científicas De Investigación
Actividad anticancerígena
Se desarrolló una vía sintética para un nuevo andamio de 4-aril-3,4-dihidro-2H-1,4-benzoxazina y se sintetizó una serie de compuestos basados en el andamio como posibles agentes anticancerígenos . Los análogos mostraron una potencia moderada a buena contra varias líneas celulares cancerosas .
Propiedades antiinflamatorias
Se ha informado que la benzoxazina y sus derivados exhiben propiedades antiinflamatorias . Esto los hace potencialmente útiles en el tratamiento de afecciones caracterizadas por inflamación.
Efectos analgésicos
También se ha encontrado que los derivados de benzoxazina tienen efectos analgésicos . Esto significa que podrían usarse potencialmente en el manejo del dolor.
Actividad antifúngica
Se ha encontrado que estos compuestos tienen propiedades antifúngicas . Esto sugiere aplicaciones potenciales en el tratamiento de infecciones fúngicas.
Actividad antibacteriana
Se ha informado que la benzoxazina y sus derivados exhiben actividades antibacterianas . Esto sugiere que podrían usarse en el desarrollo de nuevos antibióticos.
Propiedades neuroprotectoras
Se ha encontrado que los derivados de benzoxazina tienen efectos neuroprotectores . Esto sugiere aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas.
Actividad anti-VIH
Se ha encontrado que estos compuestos tienen propiedades anti-VIH
Safety and Hazards
The safety data sheet for a similar compound, 3,4-Dihydro-2H-1,4-benzoxazine-2-carbonitrile, suggests that it is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wash thoroughly after handling, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .
Direcciones Futuras
The promising biological properties of benzoxazine derivatives have encouraged the development of efficient synthetic strategies toward 3,4-dihydro-2H-1,4-benzoxazines and their 2-oxo, 3-oxo, and 2,3-dioxo derivatives . These compounds are believed to be useful as drugs, particularly as potassium channel activating agents .
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular targets, such as the a1 adenosine receptor , and have been used as pancreatic β-cell K ATP channel openers .
Mode of Action
Related benzoxazine derivatives have been synthesized and shown to exhibit various biological activities, including anticancer properties . These compounds typically interact with their targets, leading to changes in cellular function.
Biochemical Pathways
Related compounds have been found to influence various biochemical pathways, including those involved in cancer cell proliferation .
Result of Action
Related compounds have been found to exhibit various biological activities, including anticancer properties .
Propiedades
IUPAC Name |
3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-9(12)8-5-10-6-3-1-2-4-7(6)13-8/h1-4,8,10H,5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTNLTOJGXENIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396965 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90563-93-2 | |
| Record name | 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50396965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes the chirality of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid significant in peptide chemistry?
A1: Research suggests that the chirality of the 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety, when incorporated into a peptide structure, can significantly influence the cis/trans ratio of the subsequent proline peptide bond. [] Specifically, the (2S)-enantiomer demonstrated the ability to constrain the omega dihedral angle of the proline peptide bond towards the trans orientation. [] This control over peptide bond conformation holds promise for designing peptidomimetics with specific structural and functional properties.
Q2: Are there specific examples where the stereochemistry of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives impacted peptide structure?
A2: Yes, studies utilizing NMR and crystallography showed that incorporating a (2S)-2,6-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid moiety into a model acyl-proline system resulted exclusively in the trans conformation of the proline peptide bond. [] Conversely, the corresponding (2R)-diastereomer led to a mixture of cis and trans conformers, highlighting the impactful role of stereochemistry in dictating peptide structure. []
Q3: Beyond its influence on proline conformation, what other biological activities have been explored for 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A3: Derivatives of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have been investigated for their antitubercular activity. [] Modifications to the side chain of the benzoxazine core have yielded compounds with promising activity against Mycobacterium tuberculosis H37Ra, suggesting potential as lead compounds for antituberculosis therapies. []
Q4: What synthetic strategies have been employed to prepare enantiomerically pure 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A4: Resolution techniques and stereoselective synthesis have been utilized to obtain enantiomerically pure 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] These methods provide access to both (R)- and (S)-enantiomers, enabling the exploration of their distinct biological activities and applications in various fields like medicinal chemistry and materials science.
Q5: Have any computational studies been conducted to understand the structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives?
A5: Molecular docking studies have been performed on antitubercular 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives to elucidate their binding modes with target proteins. [] These computational analyses provide insights into the structural features contributing to their activity and guide further optimization efforts for enhanced potency and selectivity.
Q6: What is the significance of the Polonovski reaction in the context of 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid chemistry?
A6: The Polonovski reaction, involving the oxidation of tertiary amines followed by nucleophilic substitution, has proven valuable in functionalizing 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid derivatives. [, ] By carefully controlling reaction parameters such as temperature and pH, researchers can selectively introduce substituents at the C-6 position of the benzoxazine ring, expanding the chemical diversity and potential applications of these compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



